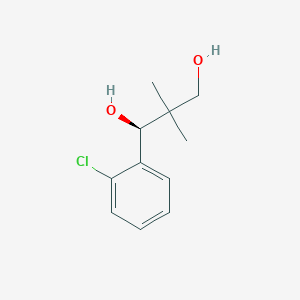

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol

Description

Historical Context and Development

The development of compounds within the 1-aryl-2,2-dimethylpropane-1,3-diol family traces its origins to the broader historical evolution of stereochemistry as a scientific discipline. The fundamental understanding of three-dimensional molecular arrangements began with Jean-Baptiste Biot's observation of optical activity in 1815, marking the beginning of organic stereochemistry history. This early work established the foundation for comprehending how molecular spatial arrangements could influence physical and chemical properties.

The emergence of stereochemistry as a distinct field gained momentum through the pioneering work of Louis Pasteur, who observed in 1842 that salts of tartaric acid from wine production could rotate the plane of polarized light differently depending on their source. This discovery represented the first recognition that molecules with identical chemical compositions could exhibit distinct three-dimensional arrangements, leading to different physical properties. The theoretical framework for understanding these phenomena was subsequently established in 1874 when Jacobus Henricus van 't Hoff and Joseph Le Bel explained optical activity through the tetrahedral arrangement of atoms bound to carbon.

The specific development of 1-aryl-2,2-dimethylpropane-1,3-diol derivatives emerged from the growing recognition of chiral auxiliaries in asymmetric synthesis during the latter half of the twentieth century. Research conducted at the University of Groningen demonstrated that optically pure 1-aryl-2,2-dimethylpropane-1,3-diols could participate in highly diastereoselective reactions with various carbonyl compounds. These investigations revealed that the structural features of these compounds, particularly the quaternary carbon center and the arrangement of hydroxyl groups, created unique opportunities for stereocontrolled transformations.

IUPAC Nomenclature and Chemical Identity

The systematic nomenclature of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol follows the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups and stereochemical elements. The compound is registered under Chemical Abstracts Service number 133164-40-6 and possesses the molecular formula C₁₁H₁₅ClO₂ with a molecular weight of 214.69 grams per mole.

The complete IUPAC systematic name reflects several critical structural elements. The designation "(1S)" indicates the absolute stereochemical configuration at the carbon atom bearing the 2-chlorophenyl substituent, following the Cahn-Ingold-Prelog priority rules. The "2-chlorophenyl" component specifies the aromatic ring system with a chlorine substituent in the ortho position relative to the point of attachment. The "2,2-dimethylpropane-1,3-diol" portion describes the three-carbon backbone with two methyl substituents at the central carbon and hydroxyl groups at positions one and three.

The InChI (International Chemical Identifier) representation provides a standardized method for encoding the compound's molecular structure: InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1. This encoding captures both the connectivity and stereochemical information necessary for unambiguous identification of the compound across different databases and research contexts.

Structural Classification Within Organic Chemistry

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol belongs to several overlapping classification systems within organic chemistry, each highlighting different aspects of its molecular architecture. From a functional group perspective, the compound is classified as a diol, specifically containing both primary and secondary alcohol functionalities. The presence of these hydroxyl groups positions it within the broader category of polyols, which are characterized by multiple alcohol functional groups on a single molecular framework.

The aromatic component of the molecule places it within the class of aryl-substituted alcohols, where the phenyl ring system significantly influences both the electronic properties and steric environment around the alcohol-bearing carbons. The ortho-chloro substitution pattern on the phenyl ring introduces additional electronic effects through both inductive and mesomeric mechanisms, modifying the reactivity of the adjacent secondary alcohol group.

From a stereochemical perspective, the compound represents a member of the chiral secondary alcohol family, with the stereogenic center located at the carbon atom bearing both the hydroxyl group and the 2-chlorophenyl substituent. The absolute stereochemical configuration designated as (S) follows from the priority assignment of substituents according to atomic number, with the 2-chlorophenyl group receiving highest priority, followed by the quaternary carbon, the hydroxyl group, and finally the hydrogen atom.

The quaternary carbon center at position 2 of the propane backbone creates significant steric hindrance, which profoundly influences the compound's conformational preferences and reactivity patterns. This structural feature distinguishes it from simpler diol systems and contributes to its utility in stereoselective synthetic applications. The geminal dimethyl substitution at this position prevents easy rotation around adjacent bonds, leading to conformational rigidity that can be exploited in asymmetric transformations.

Significance in Stereochemical Research

The significance of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol in stereochemical research stems from its unique ability to serve as a chiral auxiliary in asymmetric synthesis, particularly in diastereoselective ketalization reactions. Research conducted on optically pure 1-aryl-2,2-dimethylpropane-1,3-diols has demonstrated their exceptional capacity to induce high levels of diastereoselectivity when reacting with various carbonyl compounds under acid-catalyzed conditions.

Experimental investigations have revealed that reactions of optically pure 1-aryl-2,2-dimethylpropane-1,3-diols with phenylglyoxal yield diastereomerically pure cyclic ketals. These transformations proceed through chemo- and diastereoselective cyclic ketalization, where the structural features of the diol substrate direct the stereochemical outcome of the reaction. The high selectivity observed in these processes can be attributed to the conformational constraints imposed by the quaternary carbon center and the steric influence of the aryl substituent.

The mechanistic understanding of these transformations has provided insights into the factors governing stereochemical control in acetal formation reactions. The preferential formation of specific diastereomers can be rationalized through analysis of the transition state geometries, where the steric bulk of the quaternary carbon center and the electronic effects of the aryl substituent combine to favor particular conformational arrangements.

Furthermore, the compound's role in stereochemical research extends beyond its function as a chiral auxiliary. Its well-defined three-dimensional structure and predictable reactivity patterns make it an excellent model system for studying fundamental principles of asymmetric induction and stereocontrol. The availability of both enantiomers allows for comparative studies that illuminate the relationship between absolute configuration and reaction outcomes, contributing to the broader understanding of stereochemical principles in organic synthesis.

The historical development of stereochemistry as outlined by researchers studying the spatial arrangement of atoms emphasizes the importance of compounds like (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol in advancing our understanding of three-dimensional molecular architecture. These studies have demonstrated that the three-dimensional properties of molecules, particularly those containing stereogenic centers, play crucial roles in determining chemical reactivity and biological activity.

Properties

IUPAC Name |

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVPERDYBIBNET-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220467 | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133164-40-6 | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133164-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-chlorobenzaldehyde with a suitable diol precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation or extraction processes to isolate the target compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Scientific Research Applications

Synthesis of Polyesters

One of the primary uses of neopentyl glycol is in the synthesis of polyesters. It enhances the stability of polyester products against heat, light, and moisture. The compound is utilized in the production of various industrial materials such as paints, lubricants, and plasticizers. Neopentyl glycol's unique structure allows for the formation of high-performance polyesters that exhibit superior physical properties compared to those made with conventional glycols .

Pharmaceutical Applications

Neopentyl glycol is also employed in pharmaceutical formulations. Its role as a solvent and stabilizer helps improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research has shown that formulations containing neopentyl glycol can enhance drug delivery systems by providing better skin penetration and retention .

Case Study: Dermatological Formulations

A study on topical formulations highlighted the effectiveness of neopentyl glycol in enhancing skin bioavailability of drugs. The research indicated that formulations with this compound showed improved efficacy in delivering therapeutic agents through the skin layers compared to traditional formulations .

Cosmetic Industry Applications

In cosmetics, neopentyl glycol is valued for its skin conditioning properties. It helps maintain skin hydration and improves the texture of cosmetic products. The compound is often included in creams, lotions, and serums for its moisturizing effects .

Case Study: Moisturizing Creams

A comparative study evaluated different formulations containing neopentyl glycol against standard moisturizers. The results demonstrated that products with neopentyl glycol exhibited superior moisturizing effects and user satisfaction due to enhanced sensory attributes such as spreadability and absorption .

Chemical Reactions and Derivatives

Neopentyl glycol serves as a precursor for various chemical reactions, including esterification and etherification. It can form cyclic derivatives when reacted with carbonyl compounds, making it useful in organic synthesis as a protecting group for ketones during multi-step reactions .

Table: Reactivity Profile

| Reaction Type | Description |

|---|---|

| Ester Formation | Reacts with carboxylic acids to form esters |

| Ether Formation | Forms ethers with alcohols |

| Cyclic Derivative Formation | Forms six-membered cyclic derivatives with carbonyl compounds |

Mechanism of Action

The mechanism by which (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Propanol Derivatives

Compounds such as (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol and (2R)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol share a propanol backbone but replace the chlorophenyl and diol groups with amino and phenyl substituents. These derivatives lack the stereochemical rigidity of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, resulting in lower enantioselectivity in catalytic applications. Their primary use is in synthesizing quaternary ammonium salts rather than chiral templates .

2,2-Dimethylpropane-1,3-diol Esters

Esters of 2,2-dimethylpropane-1,3-diol (e.g., 2,2-dimethylpropane-1,3-diyl dipalmitate) are structurally analogous but lack the chlorophenyl group. These esters are non-chiral and serve as biodiesel additives due to their polarity-matching properties with palm oil methyl esters, effectively reducing pour points by up to 5°C . In contrast, the chlorophenyl-diol derivative’s utility lies in synthetic chemistry rather than industrial formulations.

Dimethylphenol-Diol Combinations

Regulatory documents list interactions between dimethylphenols (e.g., 2,4-dimethylphenol) and 2,2-dimethylpropane-1,3-diol in molten or solution states.

Functional Comparison with Chiral Cyclopropane Derivatives

(1R,3S)-2,2-Dimethyl-1,3-diphenylcyclopropanethiol shares a chiral, rigid backbone with the target compound. Both exhibit high stereoselectivity in synthesis (88% yield for the cyclopropane derivative vs. >95% enantiomeric excess for the chlorophenyl-diol ). However, the cyclopropane derivative’s sulfur-containing structure limits its use in metal-catalyzed reactions, whereas the diol’s oxygen-based framework enhances compatibility with palladium catalysts.

Research Findings and Industrial Relevance

- Synthetic Efficiency: The chlorophenyl-diol’s stereochemical precision outperforms amino-propanols and cyclopropane derivatives in Pd-catalyzed reactions, reducing byproduct formation .

- Cost Considerations : Commercial pricing of the (1R)-enantiomer (~$1,000/g) reflects its niche application, whereas biodiesel-compatible diol esters are produced at lower costs due to bulk industrial demand .

- Regulatory Status: The diol’s inclusion in safety assessments with dimethylphenols underscores its stability in mixed-phase systems .

Biological Activity

(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol (CAS Number: 133164-40-6) is an organic compound characterized by a chlorophenyl group attached to a propane-1,3-diol backbone. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

- Molecular Formula : C₁₁H₁₅ClO₂

- Molecular Weight : 214.69 g/mol

- Storage Conditions : Ambient temperature

The biological effects of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol are believed to stem from its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate cellular processes, influencing pathways related to proliferation, apoptosis, and inflammation.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol. For instance, a study on structurally similar flavonols demonstrated significant inhibitory effects on human non-small cell lung cancer A549 cells. The results indicated that halogen substitutions on the B ring enhanced cytotoxicity against these cells, suggesting a potential pathway for further research into (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol's anticancer effects .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 | Similar mechanism as 6l |

| 5-FU | 4.98 | Positive control |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.

Antioxidant Properties

Preliminary studies indicate that (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol may exhibit antioxidant activity by scavenging free radicals. This activity is crucial for preventing oxidative stress-related damage in cells.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol and evaluated their biological activities. The derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The findings suggested that specific modifications to the chlorophenyl group significantly enhanced biological activity .

Study 2: Mechanistic Insights

Research focusing on the mechanistic aspects of (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol revealed that it may affect cell cycle regulation and apoptosis pathways. It was shown to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic signals in cancer cells .

Q & A

Basic: What synthetic strategies are effective for achieving stereochemical purity in (1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol?

Methodological Answer:

The stereoselective synthesis of this compound requires chiral intermediates or catalysts. A common approach involves asymmetric reduction of a ketone precursor using zinc-based reagents (e.g., Et₂Zn) at low temperatures (0°C) to minimize racemization, achieving up to 96% enantiomeric excess (ee) . Alternatively, enzymatic resolution or chiral auxiliaries can be employed to isolate the (1S) enantiomer. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) further enhances stereochemical purity .

Advanced: How can hydrogen-bonding patterns influence the supramolecular assembly of this diol in crystal structures?

Methodological Answer:

The diol’s hydroxyl groups form directional hydrogen bonds (O–H···O), creating cyclic or helical motifs in crystals. Graph set analysis (as per Etter’s rules) can classify these interactions into D (donor) and A (acceptor) patterns. For example, a D₁¹ (single donor) motif may dominate in monoclinic systems, while steric hindrance from the 2-chlorophenyl group could disrupt extended networks. X-ray diffraction with SHELXL refinement and Hirshfeld surface analysis are critical for mapping these interactions.

Basic: Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies the chlorophenyl (δ ~7.3–7.5 ppm) and diol (δ ~3.5–4.0 ppm) protons. DEPT-135 distinguishes methyl groups (δ ~1.2 ppm) .

- IR : O–H stretching (~3200–3400 cm⁻¹) and C–Cl absorption (~550–600 cm⁻¹) confirm functional groups.

- X-ray Crystallography : SHELX programs resolve absolute configuration (1S) and bond angles (e.g., C–O distances ~1.42 Å) .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The chlorophenyl group’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the benzylic carbon. Solvent effects (PCM models) and transition-state analysis (NEB method) refine activation energy estimates .

Basic: What analytical methods detect trace impurities (e.g., diastereomers) in synthesized batches?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (Chiralpak IC) with hexane/isopropanol (90:10) to separate (1S) and (1R) enantiomers (retention time difference ~2.5 min) .

- GC-MS : Headspace SPME with on-fiber derivatization (e.g., BSTFA) detects volatile byproducts like 3-chloro-1,2-propanediol .

Advanced: How does the 2-chlorophenyl group affect the compound’s biological interactions in enzyme-binding studies?

Methodological Answer:

Molecular docking (AutoDock Vina) reveals that the chloro substituent enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450). Free energy perturbation (FEP) calculations quantify binding affinity changes (~2.3 kcal/mol improvement vs. non-chlorinated analogs). In vitro assays (e.g., IC₅₀ measurements) validate inhibitory effects .

Basic: What solvent systems are optimal for recrystallization without compromising stereochemical integrity?

Methodological Answer:

Use mixed solvents like toluene/ethanol (3:1) to balance polarity and solubility. Slow cooling (0.5°C/min) minimizes inclusion of solvent molecules. For hygroscopic batches, anhydrous diethyl ether is preferred .

Advanced: How can conflicting crystallographic data (e.g., disordered chloro groups) be resolved?

Methodological Answer:

- TWINABS (in SHELX): Models disorder via partial occupancy refinement.

- Harmonic restraints : Apply to Cl–C bond distances (1.72–1.76 Å) during least-squares refinement.

- Difference Fourier maps : Identify residual electron density peaks (>0.3 eÅ⁻³) to adjust positional parameters .

Basic: What safety protocols are recommended for handling this compound in labs?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hood for aerosol prevention (flash point ~107°C) .

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent oxidation of diol groups .

Advanced: How does replacing the chloro group with other halogens impact photostability?

Methodological Answer:

UV-Vis spectroscopy (λmax ~270 nm) shows bromo analogs undergo faster photodegradation (t₁/₂ ~12 hr vs. 48 hr for chloro). Time-dependent DFT (TDDFT) simulations attribute this to heavier halogens increasing spin-orbit coupling, accelerating triplet-state decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.